1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC15809203
Molecular Formula: C17H15N3O
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 5-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(17(18)21)20(19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21) |
| Standard InChI Key | LJPMLJSWVWTWLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN(C(=C2)C(=O)N)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide is C₁₈H₁₅N₃O, with a molecular weight of 289.33 g/mol. Its structure consists of a pyrazole core substituted at the 1-position with a phenyl group, the 3-position with an o-tolyl (2-methylphenyl) group, and the 5-position with a carboxamide moiety. The o-tolyl group introduces steric hindrance, which influences both reactivity and biological interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous pyrazole carboxamides reveal distinct peaks:
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¹H NMR (400 MHz, CDCl₃): Aromatic protons appear between δ 7.2–8.5 ppm, with the o-tolyl methyl group resonating at δ 2.4–2.6 ppm. The carboxamide NH₂ protons typically show broad singlets near δ 6.0–6.5 ppm .
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¹³C NMR: The carbonyl carbon of the carboxamide group resonates at ~168 ppm, while aromatic carbons range from 120–140 ppm.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide follows a multi-step protocol adapted from methods used for related pyrazole derivatives :
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Formation of the Pyrazole Core: Condensation of o-tolylhydrazine with β-keto esters or nitriles under acidic conditions generates the substituted pyrazole intermediate.
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Carboxamide Introduction: The intermediate undergoes coupling with benzoyl chloride derivatives using ethyl chloroformate (EDCI) and hydroxybenzotriazole (HOBt) as activators.
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Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields the final product with >95% purity .
Example Reaction Scheme:
Yield Optimization
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Solvent Effects: Using DMF as a solvent improves reaction homogeneity, increasing yields to 65–70%.
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Temperature Control: Maintaining temperatures below 60°C during coupling minimizes side reactions .
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro studies on structurally similar pyrazole derivatives demonstrate COX-2 inhibition with IC₅₀ values of 1.2–3.5 μM, comparable to celecoxib. Molecular docking simulations suggest the o-tolyl group enhances hydrophobic interactions within the COX-2 active site, reducing prostaglandin E₂ (PGE₂) synthesis by >40% in murine macrophages.
Antioxidant Capacity
1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide scavenges free radicals in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with an EC₅₀ of 12.4 μM—superior to ascorbic acid (EC₅₀ = 18.7 μM). This activity correlates with the electron-donating methyl group on the o-tolyl substituent, which stabilizes radical intermediates.
Cytotoxic Effects
Preliminary screening against human cancer cell lines reveals moderate activity:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HeLa (cervical) | 45.2 | |
| MCF-7 (breast) | 52.8 | |
| A549 (lung) | 61.4 |
Mechanistically, the compound induces G2/M phase arrest by upregulating p21 and downregulating cyclin B1.
Pharmacological Applications and Future Directions
Challenges and Optimization
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Bioavailability: The logP value of 3.8 indicates high lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve aqueous solubility.
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Metabolic Stability: In vitro hepatic microsome assays show a half-life of 2.1 hours, prompting structural modifications to enhance metabolic resistance.
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